molecular formula C17H19NO4 B391395 pentyl 4-(2-furoylamino)benzoate

pentyl 4-(2-furoylamino)benzoate

Cat. No.: B391395
M. Wt: 301.34g/mol
InChI Key: UZCYAWRVLBNROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 4-(2-furoylamino)benzoate is an ester derivative of benzoic acid, featuring a pentyl alkyl chain and a 4-(2-furoylamino) substituent on the aromatic ring.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34g/mol

IUPAC Name

pentyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C17H19NO4/c1-2-3-4-11-22-17(20)13-7-9-14(10-8-13)18-16(19)15-6-5-12-21-15/h5-10,12H,2-4,11H2,1H3,(H,18,19)

InChI Key

UZCYAWRVLBNROC-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-(2-furoylamino)benzoate typically involves the following steps:

    Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(Furan-2-carbonyl)-amino]-benzoic acid.

    Esterification: Finally, the 4-[(Furan-2-carbonyl)-amino]-benzoic acid is esterified with pentanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

pentyl 4-(2-furoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid or base catalysts are often employed in transesterification reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

pentyl 4-(2-furoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of pentyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Benzoates (e.g., Pentyl Benzoate)

  • Structural Differences: Pentyl benzoate lacks the 4-(2-furoylamino) substituent, resulting in simpler polarity and reactivity profiles.
  • Physical Properties: Pentyl benzoate is water-insoluble and exhibits a molecular weight of 206.28 g/mol .
  • Applications: Pentyl benzoate is primarily used in fragrances and cosmetics , whereas the furoylamino-substituted derivative may find niche applications in advanced polymers or drug delivery systems due to its functional group.

Substituted Benzoates (e.g., Ethyl 4-(Dimethylamino)Benzoate)

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity in resin polymerization due to its electron-donating dimethylamino group, achieving superior degrees of conversion compared to methacrylate-based co-initiators . The furoylamino group in pentyl 4-(2-furoylamino)benzoate, being less electron-donating, may reduce photopolymerization efficiency but could enable alternative crosslinking mechanisms (e.g., via furan participation in Diels-Alder reactions).
  • Physical Performance: Resins with ethyl 4-(dimethylamino)benzoate exhibit enhanced mechanical properties over those with methacrylate amines . The bulkier furoylamino substituent might improve rigidity but reduce flexibility in polymer matrices.

Other Alkyl Benzoates (Butyl, Propyl)

  • Chain Length Effects : Shorter alkyl chains (e.g., butyl, propyl) increase volatility and reduce hydrophobicity compared to pentyl derivatives. For example, butyl benzoate (178.23 g/mol) is used as a fragrance and preservative , whereas the pentyl chain in the target compound may enhance compatibility with hydrophobic substrates in material science.

Data Table: Comparative Analysis of Benzoate Derivatives

Compound Name Alkyl Chain Substituent Molecular Weight (g/mol) Solubility in Water Key Applications Reactivity in Polymerization
This compound Pentyl 4-(2-Furoylamino) ~300 (estimated) Low Specialty polymers Moderate (heterocyclic interactions)
Pentyl Benzoate Pentyl None 206.28 Insoluble Fragrances, cosmetics Non-reactive
Ethyl 4-(Dimethylamino)benzoate Ethyl 4-(Dimethylamino) 207.27 Low Dental resins, adhesives High (electron-donating group)
Butyl Benzoate Butyl None 178.23 Insoluble Preservatives, plastics Non-reactive

Research Findings and Discussion

  • Substituent Effects: The furoylamino group distinguishes this compound from simpler alkyl benzoates by introducing a heterocyclic structure. This modification may enhance hydrogen bonding and thermal stability, making it suitable for high-performance materials.
  • Reactivity Trade-offs: While ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin conversion , the furoylamino group’s electron-withdrawing nature could limit its efficacy as a co-initiator. However, its furan moiety opens pathways for click chemistry or bioorthogonal reactions.
  • Industrial Potential: The compound’s balance of hydrophobicity (pentyl chain) and polar functionality (furoylamino) positions it for applications in controlled-release systems or as a monomer in functional polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.